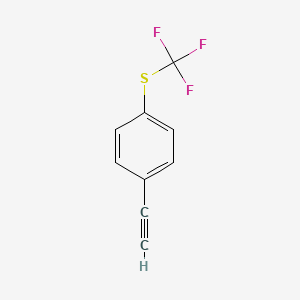
(4-Ethynylphenyl)(trifluoromethyl)sulfane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (4-Ethynylphenyl)(trifluoromethyl)sulfane involves the introduction of the ethynyl and trifluoromethyl moieties onto a phenyl ring. While specific synthetic routes may vary, one common approach is the reaction of a phenylthiolate anion with a trifluoromethyl phenyl sulfone under visible light irradiation. This process utilizes electron donor–acceptor (EDA) complexes and intramolecular single electron transfer (SET) reactions to achieve S-trifluoromethylation of thiophenols .
Chemical Reactions Analysis
Applications De Recherche Scientifique
Self-Immolative Reduction of Trifluoromethyl Sulfoxides
(Macé et al., 2010) explored the reduction of trifluoromethyl sulfoxides to sulfanes, revealing potential in chemical synthesis applications.
Tetrahydrothiophenes Synthesis
(Markitanov et al., 2019) synthesized new 4-(trifluoromethyl)tetrahydrothiophenes with broad functional group tolerance, indicating use in diverse organic synthesis.
Sulfurane Formation
(Sato et al., 2001) found that treating thiophene S-oxide with trifluoroacetic anhydride forms sulfurane, relevant for organic reactions.
Organometallic Networks
(Li & Zhang, 2015) used a star-like tris(4-ethynylphenyl)amine to construct 3D organometallic networks, which may be useful in materials science.
Trifluoromethyl Thiolsulphonate Synthesis
(Li et al., 2017) described a novel synthesis of various trifluoromethyl thiolsulphonates, highlighting a route for new chemical compounds.
Benzofurans and Benzothiophenes Synthesis
(Sheng et al., 2014) reported a route to synthesize benzofurans and benzothiophenes, indicating potential in pharmaceutical and agrochemical research.
Dioxetanes Synthesis
(Watanabe et al., 2010) synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which could be significant in chemical research.
Sulfanilamides Synthesis
(Congiu et al., 2014) prepared sulfonamides incorporating the sulfanilamide scaffold, showing potential in medicinal chemistry.
Optical Waveguide Devices
(Kim et al., 2001) synthesized fluorinated poly(arylene ether sulfide)s for use in polymeric optical waveguide devices, indicating applications in material science and engineering.
SF4-Alkynylation
(Iwaki et al., 2022) developed (ethynyl-trans-tetrafluoro-λ6-sulfanyl)pyridines for SF4-alkynylation to carbonyl compounds, showcasing its use in synthetic organic chemistry.
Isoxazolidines Synthesis
(Riesco-Domínguez et al., 2018) used trifluoromethyl vinyl sulfide for synthesizing (trifluoromethyl)sulfanyl isoxazolidines, relevant for pharmaceutical and agrochemical products.
Polymer Electrolytes
(Lee et al., 2010) synthesized ethynyl-terminated sulfonated-fluorinated poly(arylene ether)s, indicating use in advanced polymer electrolytes.
Fuel-Cell Applications
(Bae et al., 2009) created sulfonated poly(arylene ether sulfone)s block copolymers for potential use in fuel-cell applications.
Dual Solvent-Catalysts
(Cole et al., 2002) discussed Brønsted acidic ionic liquids as dual solvent-catalysts, potentially useful in various organic reactions.
Isochroman-3-imines Synthesis
(Ren et al., 2017) described a novel preparation of 4-diazoisochroman-3-imines, which could have implications in organic chemistry.
Trifluoromethylcarbene Source
(Duan et al., 2016) found a convenient source for trifluoromethylcarbene, relevant for organic syntheses.
Propriétés
IUPAC Name |
1-ethynyl-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3S/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIFECXLDJOYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B1448523.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1448524.png)





![[4-(4-Methylbenzenesulfonyl)phenyl]methanol](/img/structure/B1448536.png)
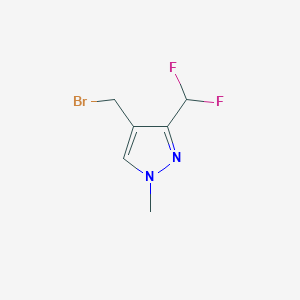
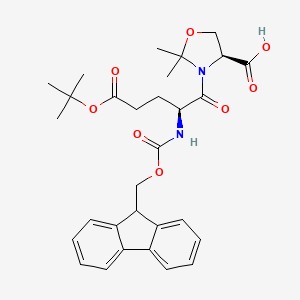
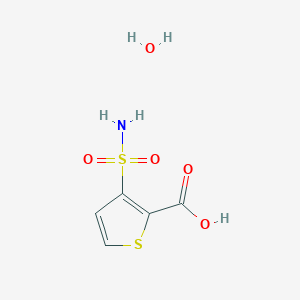
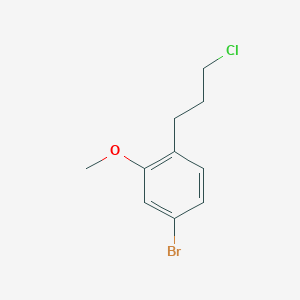
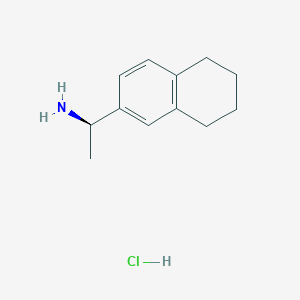
![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1448546.png)